
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol
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Overview
Description
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a methyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Benzylation: The phenol group of 3-chloro-2-methylphenol is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting benzyl ether is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the benzylic methanol group and aromatic positions:
Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source Citations |
---|---|---|---|---|
Benzylic oxidation | KMnO₄ (acidic conditions) | 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid | 72-85 | |
Aromatic oxidation | CrO₃/H₂SO₄ (Jones reagent) | Quinone derivatives | 58 | |
Selective oxidation | TEMPO/NaOCl (pH 9-10) | Corresponding aldehyde | 91 |
Key findings:
-
Methanol-to-carboxylic acid conversion shows pH-dependent selectivity in KMnO₄-mediated oxidations
-
TEMPO-catalyzed oxidations demonstrate exceptional functional group tolerance
Reduction Reactions
The benzyl ether and chloro substituent participate in distinct reduction pathways:
2.1 Hydrogenolysis
Substrate Position | Catalyst System | Products | Temperature (°C) |
---|---|---|---|
Benzyloxy group | Pd/C (10%), H₂ (3 atm) | 3-Chloro-2-methyl-4-hydroxybenzyl alcohol | 25 |
Chloro substituent | Raney Ni, H₂ (5 atm) | Dechlorinated methanol derivative | 80 |
2.2 Hydride Reductions
-
LiAlH₄ reduces ester byproducts to secondary alcohols (85% efficiency)
-
NaBH₄/CeCl₃ selectively reduces ketone intermediates without affecting benzyl ethers
Substitution Reactions
The chloro substituent undergoes nucleophilic displacement under optimized conditions:
Nucleophile | Base/Solvent | Reaction Time (h) | Product |
---|---|---|---|
Sodium methoxide | DMF, 110°C | 12 | 4-(Benzyloxy)-2-methyl-3-methoxybenzyl alcohol |
Piperidine | K₂CO₃/CH₃CN | 8 | Aminated derivative |
Thiophenol | CuI/phenanthroline, DMSO | 6 | Thioether analog |
Notable observations:
-
Ullmann-type coupling achieves 89% yield for aryl ether formation
-
Microwave-assisted substitutions reduce reaction times by 60% compared to conventional heating
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the compound undergoes:
textNorrish Type II cleavage → Benzaldehyde derivatives [4-(Hydroxy)-3-chloro-2-methylphenyl]methanol (quantum yield Φ = 0.33)[3][4]
Key parameters:
Protective Group Chemistry
The benzyl ether serves as a versatile protecting group:
text(4-(BnO)-3-Cl-2-MePh)CH₂OH + TMSCl → (4-(BnO)-3-Cl-2-MePh)CH₂OTMS (93%)[9] Deprotection: HF/pyridine → (4-HO-3-Cl-2-MePh)CH₂OH (quantitative)[9]
Scientific Research Applications
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The benzyl ether and chloro substituent can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
(4-(Benzyloxy)-3-methoxybenzyl alcohol): Similar structure but with a methoxy group instead of a chloro group.
(4-(Benzyloxy)-2-methylphenol): Similar structure but with a hydroxyl group instead of a methanol group.
Uniqueness
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and applied chemistry.
Biological Activity
(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzyloxy group, a chlorine substituent, and a methyl group on a phenyl ring, which may influence its biological interactions. The structural characteristics contribute to its lipophilicity and potential binding interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against a range of pathogens. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated for their ability to inhibit Mycobacterium tuberculosis, suggesting that similar structures may have comparable effects .
- Anticancer Activity : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives could induce apoptosis in cancer cell lines such as MCF-7/ADR. The mechanism involves cell cycle arrest and activation of caspases, indicating a pro-apoptotic effect .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Lipophilicity : The benzyloxy group enhances membrane penetration.
- Halogen Bonding : The chlorine atom may participate in halogen bonding, affecting binding affinity to proteins.
- Steric Effects : The methyl group influences the steric and electronic properties, modulating reactivity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Anticancer Activity : A study focused on the effects of related compounds on MCF-7/ADR cells showed significant inhibition of cell proliferation with IC50 values ranging from 5.0 to 10.7 µM. The compounds were found to effectively inhibit P-glycoprotein (P-gp), enhancing drug accumulation within resistant cancer cells .
- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated promising activity, with selectivity profiles suggesting low toxicity towards normal cells while effectively inhibiting bacterial growth .
Data Table: Biological Activity Summary
Biological Activity | Compound | IC50 (µM) | Target |
---|---|---|---|
Anticancer | 4a | 5.0 - 10.7 | MCF-7/ADR |
Antimicrobial | N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Not specified | M. tuberculosis |
P-glycoprotein Inhibition | Various derivatives | 13.3 - 30.9 | P-gp |
Properties
Molecular Formula |
C15H15ClO2 |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
(3-chloro-2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
InChI Key |
DZAUAXLYCGXXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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